molecular formula C4H6O<br>CH3CH=CHCHO<br>C4H6O B125584 Crotonaldehyde CAS No. 4170-30-3

Crotonaldehyde

Cat. No. B125584
CAS RN: 4170-30-3
M. Wt: 70.09 g/mol
InChI Key: MLUCVPSAIODCQM-NSCUHMNNSA-N
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Description

Crotonaldehyde Description

Crotonaldehyde is a highly reactive α,β-unsaturated aldehyde that is a common environmental pollutant found in cigarette smoke, automobile exhaust, and as a byproduct of industrial processes. It is also endogenously generated by lipid peroxidation. Crotonaldehyde has been associated with various health risks, including chronic pulmonary inflammation, cardiovascular disease, and has been identified as a mutagen and carcinogen .

Synthesis Analysis

Crotonaldehyde can be synthesized through various methods, including the alkyne-enol ether cross-metathesis in the presence of CuSO4. This method has been shown to be efficient, allowing for the direct formation of 3-substituted crotonaldehydes in aqueous medium under microwave irradiation, which is considered safer and more environmentally friendly .

Molecular Structure Analysis

The molecular structure of crotonaldehyde includes different conformational isomers, such as trans-s-trans, trans-s-cis, cis-s-trans, and cis-s-cis. These isomers have been identified and characterized using vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, which has provided precise adiabatic ionization energies for each conformer. The existence of the s-cis conformers of crotonaldehyde was ascertained for the first time through this study .

Chemical Reactions Analysis

Crotonaldehyde reacts with DNA to form 1,N2-propanodeoxyguanosine adducts, which are the main DNA adducts resulting from its interaction. These adducts have been detected in various human tissues and are considered to play a role in carcinogenesis due to their ability to inhibit DNA synthesis and induce miscoding in human cells . Additionally, crotonaldehyde is a metabolite formed by alpha-hydroxylation of the carcinogen N-nitrosopyrrolidine, which further implicates its role in mutagenic and carcinogenic processes .

Physical and Chemical Properties Analysis

Crotonaldehyde's physical and chemical properties contribute to its biological activity and toxicity. It induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells by causing a decrease in intracellular reduced glutathione levels and an increase in reactive oxygen species. At high doses, it can transition from inducing apoptosis to necrosis . Crotonaldehyde also induces autophagy-mediated cytotoxicity via the PI3K, AMPK, and MAPK pathways in human bronchial epithelial cells . In human endothelial cells, crotonaldehyde induces the expression of heat shock protein 72, which mediates anti-apoptotic effects and is regulated by the JNK-HSF1 pathway, calcium ions, and ROS . Furthermore, crotonaldehyde exhibits both vasoactive and vasotoxic effects in murine blood vessels, depending on the concentration, and these effects are mediated by the endothelium and transient receptor potential ankyrin-1 (TRPA1) .

Scientific Research Applications

1. Gene Expression and Cytotoxicity in Human Bronchial Epithelial Cells

Crotonaldehyde, an environmental pollutant, impacts gene expression in human bronchial epithelial cells. It alters cell signaling, including inflammatory responses, and plays a role in human pulmonary diseases. This aldehyde changes gene expression on a genome-wide level, affecting processes like inflammatory responses, metabolism, and antioxidant responses, thus causing cytotoxicity and tissue injury in the human lung (Liu et al., 2010).

2. Detection of DNA Adducts

Crotonaldehyde reacts with DNA, forming 1,N2-propano-2'-deoxyguanosine (ProdG) adducts, a concern for genomic stability. Using ultrahigh performance liquid chromatography-electrospray ionization-tandem mass spectrometry, researchers have developed sensitive methods for quantifying these adducts in human cells, highlighting the genotoxic potential of crotonaldehyde (Zhang et al., 2016).

3. Oxidative Stress and Apoptosis

Crotonaldehyde induces oxidative stress and apoptosis in human bronchial epithelial cells. It depletes intracellular glutathione levels, increases reactive oxygen species, and activates caspase-dependent pathways, leading to cell death. This research provides insights into the mechanism of crotonaldehyde-induced cytotoxicity (Liu et al., 2010).

4. Gene Expression in Endothelial Cells

Crotonaldehyde alters gene expression in human umbilical vein endothelial cells (HUVECs). The study identified genes associated with cardiovascular diseases, suggesting a potential link between crotonaldehyde exposure and cardiovascular health risks (Jeong et al., 2011).

5. Protection Mechanisms in Endothelial Cells

Research shows crotonaldehyde activates heme oxygenase-1 (HO-1) in HUVECs, a protective response against oxidative stress. This activation follows the PKC-δ-p38 MAPK-Nrf2-HO-1 pathway, indicating an adaptive mechanism to counteract the harmful effects of crotonaldehyde (Lee et al., 2011).

6. Interaction with DNA and Topoisomerase I

Crotonaldehyde interacts with DNA, forming adducts that can crosslink with topoisomerase I. This interaction affects DNA cleavage and religation activities, linking crotonaldehyde exposure to its mutagenic and carcinogenic properties (Dexheimer et al., 2008).

7. Induction of Heat Shock Protein 72

Crotonaldehyde induces Heat Shock Protein 72 (HSP72) in HUVECs, an anti-apoptotic response to oxidative stress. This induction involves JNK-HSF1 pathways and is mediated by calcium ions and reactive oxygen species (Ryu et al., 2013).

8. Genotoxicity in Alveolar Macrophages

Crotonaldehyde triggers apoptosis in alveolar macrophages through intracellular calcium, mitochondrial pathways, and p53 signaling. This study contributes to understanding the toxicity mechanisms of crotonaldehyde in respiratory diseases (Yang et al., 2013).

9. Impact on miRNA Expression

Crotonaldehyde modifies miRNA expression in HUVECs, which may relate to endothelial dysfunction and vascular diseases. This study offers insights into molecular mechanisms by which crotonaldehyde contributes to cardiovascular disease (Park et al., 2016).

10. Crotonaldehyde-Induced Autophagy in Epithelial Cells

Research shows crotonaldehyde induces autophagy-mediated cytotoxicity in human bronchial epithelial cells. This process is mediated by the PI3K, AMPK, and MAPK pathways, highlighting its role in acute lung injury (Wang et al., 2017).

Safety And Hazards

Crotonaldehyde is highly toxic by all routes . Exposure can cause inflammation and irritation of the skin, respiratory tract, and mucous membranes . It can cause severe burns when it comes in contact with the skin or eyes . High levels can cause a build-up of fluid in the lungs, which may result in death .

Future Directions

The global Crotonaldehyde market is projected to grow in value at a CAGR of 4.2% between 2022 and 2030 . As consumers seek ready-to-eat and packaged food products, the requirement for preservatives such as sorbic acid is poised to remain high, subsequently driving the demand for Crotonaldehyde .

properties

IUPAC Name

(E)-but-2-enal
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InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+
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InChI Key

MLUCVPSAIODCQM-NSCUHMNNSA-N
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Canonical SMILES

CC=CC=O
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Isomeric SMILES

C/C=C/C=O
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Molecular Formula

C4H6O, Array
Record name CROTONALDEHYDE, STABILIZED
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DSSTOX Substance ID

DTXSID6020351
Record name (E)-Crotonaldehyde
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Molecular Weight

70.09 g/mol
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Physical Description

Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air., Liquid, Water-white liquid with a suffocating odor; Note: Turns pale-yellow on contact with air; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to straw-colored liquid with a suffocating odor., Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.]
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Boiling Point

219 °F at 760 mmHg (EPA, 1998), 102.2 °C, 104.00 °C. @ 760.00 mm Hg, 104 °C, 219 °F
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Flash Point

55 °F (EPA, 1998), The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C, 13 °C (55 °F) Closed cup, 13 °C c.c., 55 °F, 45 °F
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Solubility

less than 0.1 mg/mL at 65.3 °F (NTP, 1992), Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5; at 5 °C: 19.2, In water (g/100 g): 18.1 at 20 °C; 19.2 at 5 °C, In water, 1.81X10+5 mg/L at 20 °C, Soluble in chloroform; very soluble in ethanol, ethyl ether, acetone; miscible in benzene, Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha, 150 mg/mL at 2 °C, Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble), 18%
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Density

0.853 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.853 at 20 °C/20 °C, Relative density (water = 1): 0.85, 0.87
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Vapor Density

2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.41 (Air = 1), Relative vapor density (air = 1): 2.41, 2.41
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Vapor Pressure

19 mmHg at 68 °F (EPA, 1998), 30.0 [mmHg], 30 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 19 mmHg
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Mechanism of Action

Crotonaldehyde, a highly electrophilic a, b-unsaturated aldehyde, is a ubiquitous environmental pollutant and a risk factor for multiple respiratory diseases. Crotonaldehyde is highly volatile and hydrophilic, so it is efficiently absorbed in the respiratory tract. Alveolar macrophages are major effector cells of the nonspecific host defence in the lung. The aim of this study was to investigate the molecular mechanisms and signaling pathways responsible for cell death of alveolar macrophage induced by crotonaldehyde. Our results show that crotonaldehyde induces apoptosis in alveolar macrophages, as indicated by phosphatidylserine externalization and DNA fragmentation. Pretreatment of alveolar macrophages with N-acetylcysteine, ascorbic acid, a-tocopherol, superoxide dismutase inhibited crotonaldehyde-induced apoptosis. Crotonaldehyde-induced apoptosis was characterized by ROS generation, GSH depletion, loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, caspase-3/7 and caspase-9 activation, elevation of intracellular Ca(2+) concentration and the increase of p53 expression. Furthermore, pretreatment with either p53 inhibitor pifithrin-a or calcium chelator BAPTA-AM effectively attenuated apoptosis induced by crotonaldehyde. Taken together, our results showed that crotonaldehyde induce apoptosis in alveolar macrophages through intracellular calcium, mitochondria and p53 signaling pathways. These results would help to illustrate the mechanism of toxicity induced by crotonaldehyde and to look for a novel treatment for diseases induced by exposure to crotonaldehyde-rich pollutants such as cigarette smoke.
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Impurities

2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1%
Record name Crotonaldehyde
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Product Name

Crotonaldehyde

Color/Form

Water-white, mobile liquid, Water-white to straw-colored liquid, Water-white liquid. [Note: Turns pale-yellow on contact with air.]

CAS RN

4170-30-3, 123-73-9
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Melting Point

-105 °F (EPA, 1998), -69 °C, -76.5 °C (trans), -69 °C (cis), -101 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.